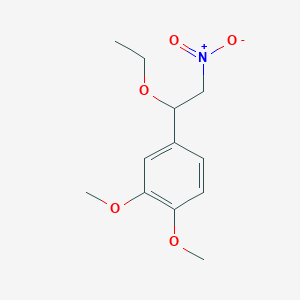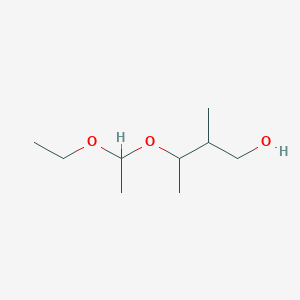
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- is an organic compound with the molecular formula C10H22O3 It is a derivative of butanol, where the hydroxyl group is substituted with an ethoxyethoxy group and a methyl group is attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent substitution reactions. One common method involves the following steps:
Protection of the hydroxyl group: The hydroxyl group of 1-butanol is protected using ethyl vinyl ether in the presence of an acid catalyst to form 1-ethoxyethoxybutane.
Substitution reaction: The protected butanol undergoes a substitution reaction with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride to introduce the methyl group at the second carbon atom.
Industrial Production Methods
Industrial production of 1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxyethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted butanol derivatives.
Applications De Recherche Scientifique
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of 1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific metabolic pathways. Its unique structure allows it to interact with various biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanol, 3-methoxy-: Similar in structure but with a methoxy group instead of an ethoxyethoxy group.
1-Butanol, 3-(1-ethoxyethoxy)-4,4,4-trifluoro-: Contains a trifluoromethyl group, making it more hydrophobic and chemically distinct.
3-(1-ethoxyethoxy)butan-1-ol: Lacks the methyl group at the second carbon atom.
Uniqueness
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- is unique due to the presence of both the ethoxyethoxy and methyl groups, which confer distinct chemical and physical properties. These structural features make it versatile for various applications and differentiate it from other similar compounds.
Propriétés
Numéro CAS |
59410-44-5 |
|---|---|
Formule moléculaire |
C9H20O3 |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
3-(1-ethoxyethoxy)-2-methylbutan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-5-11-9(4)12-8(3)7(2)6-10/h7-10H,5-6H2,1-4H3 |
Clé InChI |
JURYHIHYIWGKON-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OC(C)C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


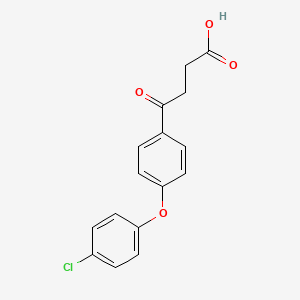
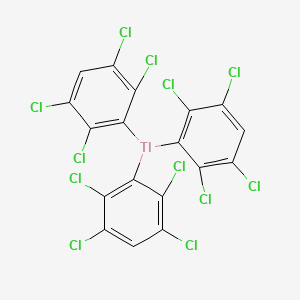
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B14618955.png)
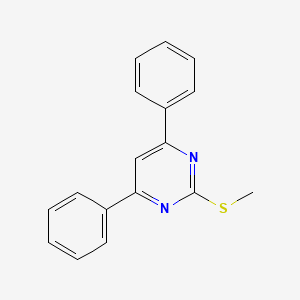
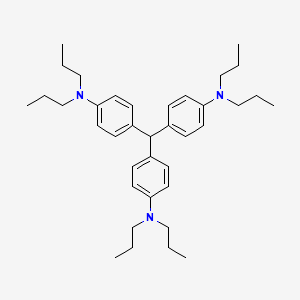
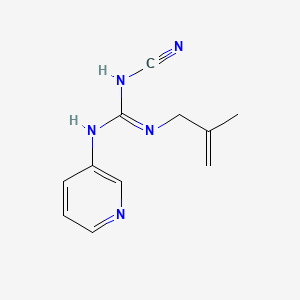

![2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane](/img/structure/B14618984.png)
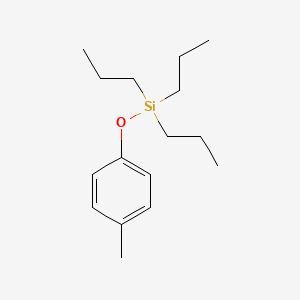
![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
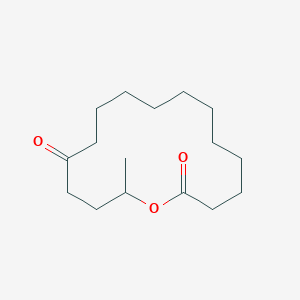
![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
